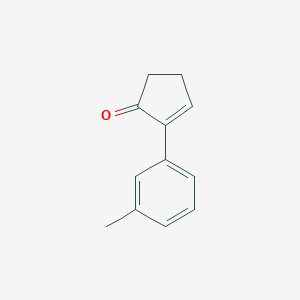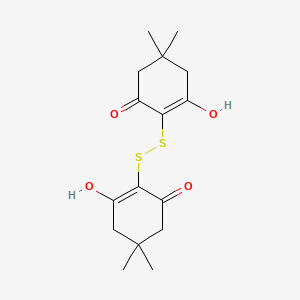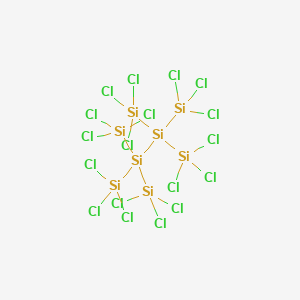
1,1,1,4,4,4-Hexachloro-2,2,3,3-tetrakis(trichlorosilyl)tetrasilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,4,4,4-Hexachloro-2,2,3,3-tetrakis(trichlorosilyl)tetrasilane is a complex organosilicon compound characterized by its unique structure, which includes multiple silicon and chlorine atoms
Vorbereitungsmethoden
The synthesis of 1,1,1,4,4,4-Hexachloro-2,2,3,3-tetrakis(trichlorosilyl)tetrasilane typically involves the chlorination of silicon-containing precursors under controlled conditions. One common method includes the reaction of trichlorosilane with silicon tetrachloride in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity.
Industrial production methods may involve large-scale chlorination processes, where the reactants are continuously fed into a reactor, and the product is continuously removed and purified. This ensures a steady supply of the compound for various applications.
Analyse Chemischer Reaktionen
1,1,1,4,4,4-Hexachloro-2,2,3,3-tetrakis(trichlorosilyl)tetrasilane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silicon-oxygen bonds.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of silicon-hydrogen bonds.
Substitution: Chlorine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups, using appropriate reagents and conditions.
Common reagents used in these reactions include halogenating agents, reducing agents, and organometallic compounds. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,1,1,4,4,4-Hexachloro-2,2,3,3-tetrakis(trichlorosilyl)tetrasilane has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and materials.
Biology: The compound’s unique structure makes it a valuable tool in studying silicon-based biochemistry.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of high-performance materials, such as silicones and other advanced polymers.
Wirkmechanismus
The mechanism by which 1,1,1,4,4,4-Hexachloro-2,2,3,3-tetrakis(trichlorosilyl)tetrasilane exerts its effects involves the interaction of its silicon and chlorine atoms with various molecular targets. The compound can form strong bonds with other silicon-containing molecules, leading to the formation of complex structures. These interactions are crucial in its applications in materials science and chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1,1,1,4,4,4-Hexachloro-2,2,3,3-tetrakis(trichlorosilyl)tetrasilane include:
Hexachlorobutadiene: A chlorinated aliphatic diene used as a solvent for chlorine-containing compounds.
Hexachloropropene: Produced by the dehydrochlorination of heptachloropropane.
Hexachlorocyclohexane: Known for its use in pesticides.
Eigenschaften
CAS-Nummer |
72325-73-6 |
|---|---|
Molekularformel |
Cl18Si8 |
Molekulargewicht |
862.8 g/mol |
IUPAC-Name |
tris(trichlorosilyl)-tris(trichlorosilyl)silylsilane |
InChI |
InChI=1S/Cl18Si8/c1-19(2,3)25(20(4,5)6,21(7,8)9)26(22(10,11)12,23(13,14)15)24(16,17)18 |
InChI-Schlüssel |
MHVMXYMJLJCVPC-UHFFFAOYSA-N |
Kanonische SMILES |
[Si]([Si]([Si](Cl)(Cl)Cl)([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl)([Si](Cl)(Cl)Cl)([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


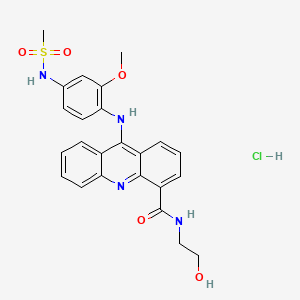
![3-Hydroxy-2-methyl-4-[2-(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14452287.png)
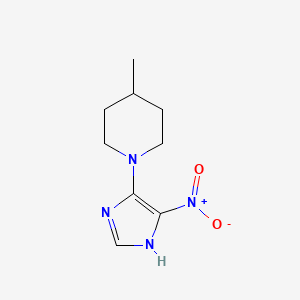
![2-[3-(3-Ethyl-1,3-benzoselenazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazole](/img/structure/B14452299.png)

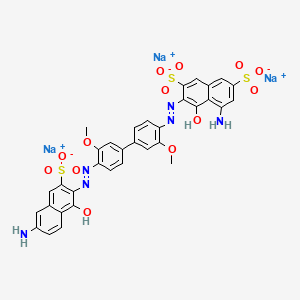

![Silane, [(methoxydimethylsilyl)methylidyne]tris[trimethyl-](/img/structure/B14452313.png)
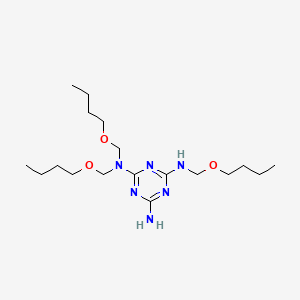

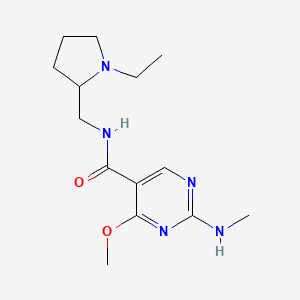
![acetic acid;(1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B14452351.png)
